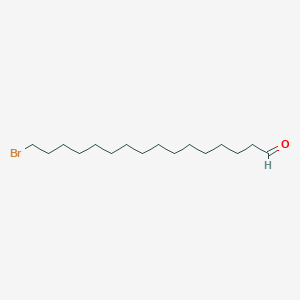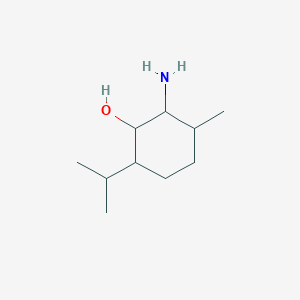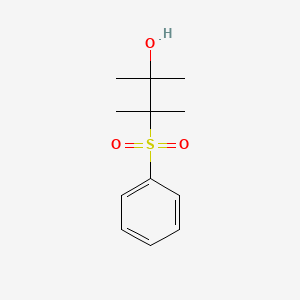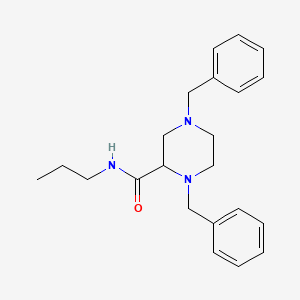![molecular formula C8H12O4 B12593582 (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one CAS No. 874183-66-1](/img/structure/B12593582.png)
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one is a bicyclic compound with the molecular formula C7H10O5. This compound is characterized by its unique structure, which includes three hydroxyl groups and a ketone group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one can be achieved through several methods. One common approach involves the oxidation of suitable precursors under controlled conditions. For instance, starting from a bicyclic alcohol, selective oxidation can be performed using reagents like pyridinium chlorochromate (PCC) or Jones reagent to introduce the ketone functionality while preserving the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts such as palladium or platinum can be employed to achieve high yields and purity. Additionally, continuous flow reactors can be utilized to enhance reaction efficiency and control.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group into an alcohol, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one: Similar structure but with an additional oxygen atom in the ring.
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one: Contains two oxygen atoms in the bicyclic ring.
(1S,3S,5R)-6,8-dioxabicyclo[3.2.1]octan-3-ol: Features a hydroxyl group and two oxygen atoms in the ring.
Uniqueness
What sets (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one apart is its specific arrangement of hydroxyl and ketone groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for studying specific chemical and biological processes.
Eigenschaften
CAS-Nummer |
874183-66-1 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C8H12O4/c9-5-3-8(12)2-4(7(5)11)1-6(8)10/h4-5,7,9,11-12H,1-3H2/t4-,5-,7+,8-/m1/s1 |
InChI-Schlüssel |
SSGXGLVOIKMHST-HXOWADHMSA-N |
Isomerische SMILES |
C1[C@@H]2C[C@](C1=O)(C[C@H]([C@H]2O)O)O |
Kanonische SMILES |
C1C2CC(C1=O)(CC(C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)



![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)



